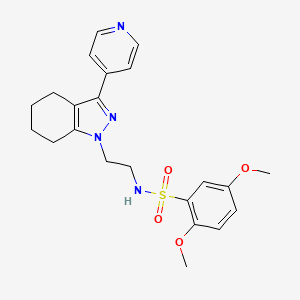

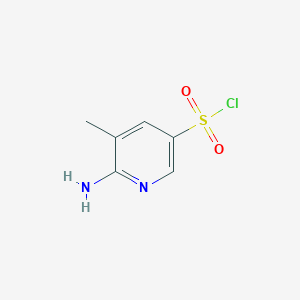

![molecular formula C24H25N5O3 B2505172 1-乙酰基-5-溴-N-[2-(3,4-二氢喹啉-1(2H)-基)乙基]-2-甲基吲哚-6-磺酰胺 CAS No. 951616-61-8](/img/structure/B2505172.png)

1-乙酰基-5-溴-N-[2-(3,4-二氢喹啉-1(2H)-基)乙基]-2-甲基吲哚-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

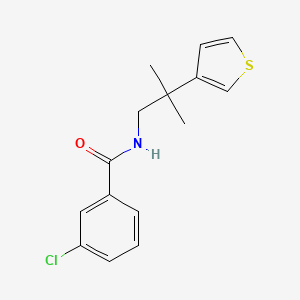

The compound 1-acetyl-5-bromo-N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-2-methylindoline-6-sulfonamide is a chemically synthesized molecule that likely features a brominated indoline moiety along with a dihydroquinoline group. The presence of an acetyl group and a sulfonamide function suggests that it is a derivative of acylated sulfamides. Although the specific compound is not directly mentioned in the provided papers, insights into its synthesis and structure can be inferred from related research on brominated pyrrolo[2,1-a]isoquinolines and acylated tetrahydroisoquinoline sulfonamides.

Synthesis Analysis

The synthesis of brominated compounds similar to the one can be achieved using acetyl bromide and dimethyl sulfoxide (DMSO) at room temperature, as demonstrated in the bromination of pyrrolo[2,1-a]isoquinolines . This method provides a mild approach to introduce bromine atoms into various substrates, including indoles, which are structurally related to indolines. The reaction yields are moderate to excellent, suggesting that this methodology could potentially be applied to synthesize the brominated indoline component of the target compound.

Molecular Structure Analysis

For the analysis of molecular structure, the acylation of sulfamides and the subsequent structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide provides valuable insights . The use of a Wells–Dawson type heteropolyacid as a solid catalyst facilitates the acylation process. The molecular and crystal structure of the acylated product is analyzed using X-ray crystallography, revealing the presence of intra- and intermolecular weak interactions, including hydrogen bonds and π interactions. These findings suggest that the target compound may also exhibit a complex network of weak interactions that stabilize its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of the target compound can be inferred from the reactivity of its functional groups. The bromine atom in the 5-position of the indoline ring may participate in further electrophilic substitution reactions. The acetyl group could be involved in nucleophilic acyl substitution reactions, while the sulfonamide functionality is known for its stability and resistance to hydrolysis, which could affect the overall reactivity of the molecule.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, the properties of brominated indoles and acylated sulfonamides can provide some general expectations. The compound is likely to be solid at room temperature, with solubility depending on the solvent and the presence of the sulfonamide group potentially increasing its polarity. The introduction of the bromine atom and the acetyl group may also influence the melting point, boiling point, and overall stability of the compound.

科学研究应用

合成催化剂

3-甲基-1-磺酸咪唑鎓氢硫酸盐是一种布朗斯台德酸性离子液体,用作合成多氢喹啉衍生物的催化剂。这种方法清洁、简单,并在短时间内产生高产率 (Khaligh, 2014)。

抗菌和抗真菌应用

基于芳基磺酰胺的 3-乙酰基-2-甲基-4-苯基喹啉显示出显着的抗菌和抗真菌活性。该类中的一些化合物对革兰氏阳性菌、革兰氏阴性菌和真菌表现出显着的活性 (Kumar & Vijayakumar, 2017)。

药物合成中的四氢异喹啉

具有相似结构核心的四氢异喹啉用于合成治疗癌症、丙型肝炎、中枢神经系统疾病和精神病的药物。它们的合成涉及各种中间步骤,包括磺酰胺基团修饰 (Bunce, Cain, & Cooper, 2012)。

天然产物衍生物

从 Janibacter limosus 中分离出的四氢喹啉衍生物海尔喹啉对细菌和真菌表现出很高的生物活性。它的合成涉及复杂的反应 (Asolkar et al., 2004)。

在锌(II)荧光团中的应用

类似于1-乙酰基-5-溴-N-[2-(3,4-二氢喹啉-1(2H)-基)乙基]-2-甲基吲哚-6-磺酰胺的化合物已被用于合成锌(II)特异性荧光团,这对于研究生物锌(II)至关重要 (Mahadevan et al., 1996)。

属性

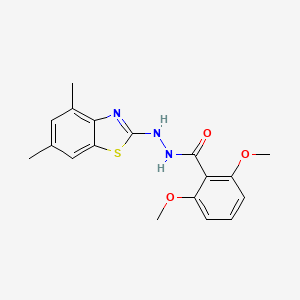

IUPAC Name |

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-4-27-14-20-22(26-27)23(31)29(13-18-8-6-5-7-9-18)24(32)28(20)15-21(30)25-19-11-10-16(2)12-17(19)3/h5-12,14H,4,13,15H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABRIVPNMQTZRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3)C)C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

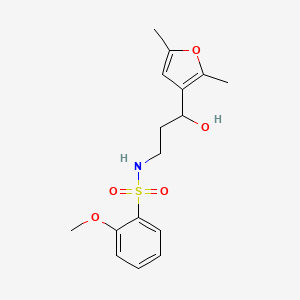

![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)

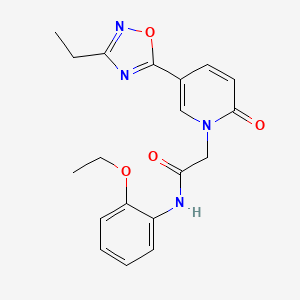

![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)

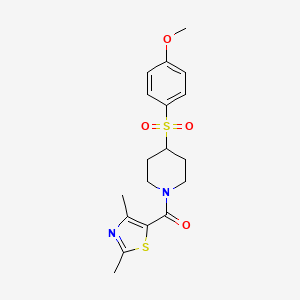

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2505108.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[2-(4-chlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B2505112.png)